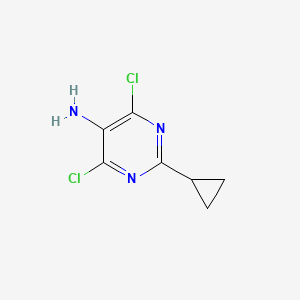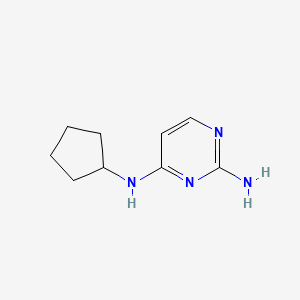
N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE is a chemical compound with the molecular formula C18H22N4O and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a piperazine ring. It is used primarily in research and development settings.
Métodos De Preparación
The synthesis of N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE involves several steps. One common synthetic route starts with the reaction of 3-Pyridinecarboxamide with N-methyl-1-piperazine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete reaction. Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Análisis De Reacciones Químicas
N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE can be compared with other similar compounds, such as:
3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
3-Pyridinecarboxamide, N-ethyl-: This compound has an ethyl group instead of a methyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
54864-91-4 |
|---|---|
Fórmula molecular |
C12H18N4O |
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
N-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-13-12(17)10-3-4-11(14-9-10)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3,(H,13,17) |
Clave InChI |
CFEYQJGCDHVMSX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Nitro-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B8798517.png)


![[3-Formyl-4-(2-iodobenzyloxy)phenyl]acetic acid methyl ester](/img/structure/B8798554.png)
![Dichlorobis[DI-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II)](/img/structure/B8798559.png)

![2-Butyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8798579.png)

![Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate hydrochloride](/img/structure/B8798603.png)

